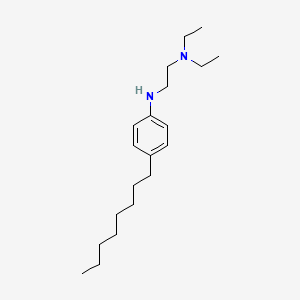
N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine is an organic compound with a complex structure It belongs to the class of ethane-1,2-diamines, characterized by the presence of two amino groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-octylphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Diethyl-N,N’-dimethylethylenediamine
- N,N’-Diethylethylenediamine
- N,N’-Dimethyl-N,N’-diethylethylenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine is unique due to the presence of the 4-octylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other ethane-1,2-diamines and contributes to its specific applications and reactivity.
Propriétés
| 74474-34-3 | |
Formule moléculaire |
C20H36N2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(4-octylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H36N2/c1-4-7-8-9-10-11-12-19-13-15-20(16-14-19)21-17-18-22(5-2)6-3/h13-16,21H,4-12,17-18H2,1-3H3 |
Clé InChI |
ZMTRKGJMWGJBSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)




